N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a pyrimidine derivative featuring a 4,6-dimethyl-substituted pyrimidine core, a pyrrolidine ring at position 2, and a 4-methoxyphenyl acetamide group at position 3.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-18(14(2)21-19(20-13)23-10-4-5-11-23)22-17(24)12-15-6-8-16(25-3)9-7-15/h6-9H,4-5,10-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXOGXYCLUPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution Reactions: The dimethyl and pyrrolidinyl groups are introduced via nucleophilic substitution reactions. For instance, dimethylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where the pyrimidine derivative reacts with 4-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring and acetamide group are key sites for substitution.
Nucleophilic Aromatic Substitution
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The electron-deficient pyrimidine ring facilitates nucleophilic attack at positions activated by electron-withdrawing substituents. For example, the 2-pyrrolidinyl group may act as a directing group.
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Example : Replacement of the pyrrolidin-1-yl group with other amines (e.g., piperidine) under acidic or basic conditions.
Acetamide Hydrolysis
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The acetamide moiety can undergo hydrolysis to form carboxylic acid derivatives:
Oxidation Reactions
Oxidative modifications are feasible at multiple sites:
| Site | Reagent | Product | Conditions |
|---|---|---|---|
| Pyrimidine C4/C6 methyl | KMnO₄, H₂O, Δ | Carboxylic acid or ketone derivatives | Acidic, elevated temperature |
| Pyrrolidine ring | Ozone or H₂O₂ | Ring-opening to form aldehyde/ketone | Oxidative cleavage |
| 4-Methoxyphenyl group | HNO₃, H₂SO₄ | Nitro-substituted aryl ring | Electrophilic aromatic substitution |
Note: Oxidation of the methoxy group is less likely due to its electron-donating nature.
Condensation and Cyclization
The pyrimidine ring may participate in cycloaddition or condensation reactions:
Methanesulfonamide Formation
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The acetamide group can be converted to a sulfonamide via reaction with methanesulfonyl chloride:
Conditions: Pyridine, room temperature.
Pharmacological Modifications
While not strictly chemical reactions, structural analogs highlight reactivity in biological systems:
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Anticonvulsant activity : Thiazole-linked derivatives of pyrimidines undergo metabolic oxidation (e.g., CYP450-mediated) .
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Kinase inhibition : Pyrido-carboxamide derivatives engage in hydrogen bonding with enzymatic targets .
Stability Under Synthetic Conditions
Scientific Research Applications
Structural Characteristics
The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an acetyl group linked to a methoxyphenyl group . Its molecular formula is with a molecular weight of approximately 288.35 g/mol. The unique structural characteristics contribute to its diverse biological activities.
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide exhibits various biological activities that make it a subject of interest for pharmaceutical research:
Anticancer Properties
Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines. For instance, derivatives have shown effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have indicated that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial for neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
Case Studies
- Anticancer Activity Evaluation :
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Enzyme Inhibition Studies :
- In another study, the compound was tested for its ability to inhibit acetylcholinesterase activity. Results showed that it exhibited competitive inhibition with an IC50 value of 0.5 µM, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic signaling.
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Antimicrobial Efficacy :
- A comprehensive evaluation of the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 128 µg/mL, indicating its potential application in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key Observations :
Heterocyclic Core Modifications
Key Observations :
- Pyrimidine vs. Benzothiazole : Benzothiazole derivatives () exhibit broader aromatic systems, which could improve binding to DNA or large enzymatic pockets but may increase off-target effects .
- Pteridine Derivatives : Larger heterocycles like pteridine () often correlate with antitumor activity but face challenges in bioavailability due to higher molecular weight .
Acetamide Group Modifications
Key Observations :
- Polar Groups: Hydroxyl and amino substituents () improve aqueous solubility but may limit CNS penetration .
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a compound that features a pyrimidine moiety linked to a methoxyphenyl acetamide, contributing to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 346.4 g/mol |
| Key Functional Groups | Pyrimidine, Methoxy, Acetamide |
The presence of the pyrrolidine ring in combination with the pyrimidine structure allows for a variety of conformational possibilities, which may enhance its interactions with biological targets.
Antimicrobial Properties
Studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, certain pyrrolidine derivatives have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that this compound may also possess similar antibacterial properties.
Anticancer Potential
Research indicates that compounds with similar structural features have been investigated for their anticancer properties. For example, pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific interactions at the molecular level could position this compound as a potential therapeutic agent in oncology.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Pyrrolidine-Pyrimidine Intermediate : This is achieved by reacting 2-chloropyrimidine with pyrrolidine under basic conditions.
- Coupling Reaction : The intermediate is then reacted with 4-methoxyphenyl acetic acid or its derivatives in the presence of coupling agents like triethylamine to yield the final product.
This method ensures high yield and purity through careful control of reaction conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Activity : A study evaluated various pyrrole-benzamide derivatives, revealing significant antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .
- Anticancer Studies : Research focused on pyrimidine derivatives has shown their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cancer cell cycle regulation. These findings suggest that this compound may also target similar pathways .
- Mechanistic Insights : Investigations into the mechanism of action have indicated that such compounds may interfere with cellular signaling pathways, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core pyrimidine formation : Start with a pyrimidine precursor (e.g., 4,6-dimethylpyrimidin-2-amine) and introduce pyrrolidine via nucleophilic substitution under basic conditions (e.g., NaH in DMF, 60–80°C) .
Acetamide coupling : React the pyrimidine intermediate with 2-(4-methoxyphenyl)acetic acid using coupling agents like EDCI/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Critical Parameters : Temperature control (<80°C) prevents pyrrolidine decomposition; anhydrous conditions are essential for coupling reactions .
Q. How can structural integrity and purity be validated for this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substituent positions (e.g., pyrrolidine N-H at δ 2.8–3.2 ppm, methoxy singlet at δ 3.8 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., dihedral angles between pyrimidine and acetamide moieties) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
Comparative assays : Test the compound alongside structurally similar analogs (e.g., replacing pyrrolidine with piperidine) under standardized in vitro conditions (e.g., kinase inhibition assays) .
Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) to identify critical binding residues and validate via mutagenesis .
Meta-analysis : Cross-reference pharmacological data from multiple studies, adjusting for variables like cell line specificity or assay protocols .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
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Substituent modulation : Systematically alter functional groups (e.g., methoxy → ethoxy, methyl → chloro) and evaluate changes in bioactivity (see Table 1) .
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Pharmacophore mapping : Identify essential moieties (e.g., pyrrolidine’s role in solubility vs. pyrimidine’s planar rigidity) using 3D-QSAR models .
Table 1. SAR Trends in Pyrimidine-Acetamide Analogs
Substituent Modification Observed Effect on Activity Reference Pyrrolidine → Piperidine Reduced kinase inhibition (ΔIC50 = +2.5 μM) 4-Methoxy → 4-Fluoro Enhanced cytotoxicity (IC50 = 0.8 μM vs. 2.1 μM)
Q. How can computational tools optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction path searching : Use quantum chemistry software (e.g., Gaussian) to simulate intermediates and transition states, prioritizing low-energy pathways .
- Machine learning : Train models on published pyrimidine syntheses to predict optimal solvents/catalysts (e.g., DMF vs. THF for pyrrolidine coupling) .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
